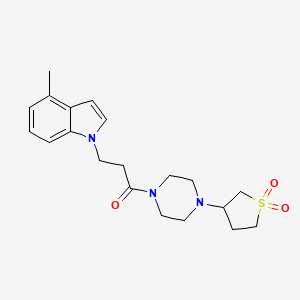

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a complex organic compound that features a combination of several functional groups, including a piperazine ring, an indole moiety, and a sulfone group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein möglicher Syntheseweg könnte Folgendes umfassen:

Bildung des Piperazin-Zwischenprodukts: Ausgehend von einem geeigneten Piperazinderivat kann die Verbindung funktionalisiert werden, um die Tetrahydrothiophensulfongruppe einzuführen.

Herstellung des Indolderivats: Der Indol-Rest kann synthetisiert oder kommerziell bezogen und dann funktionalisiert werden, um die Propanon-Verknüpfung einzuführen.

Kupplungsreaktion: Der letzte Schritt umfasst die Kupplung des Piperazin-Zwischenprodukts mit dem Indolderivat unter geeigneten Bedingungen, z. B. unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnte die Verwendung von Durchflussreaktoren, Lösungsmittelrecycling und anderen Prinzipien der grünen Chemie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Sulfongruppe oder andere reduzierbare Reste zu verändern.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um neue Substituenten an den Piperazin- oder Indolringen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Prozesse, die ihre Zielwege beinhalten.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen Struktur und funktionellen Gruppen.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-on hängt von seinen spezifischen Wechselwirkungen mit biologischen Zielstrukturen ab. Mögliche Mechanismen könnten Folgendes umfassen:

Bindung an Rezeptoren: Wechselwirkung mit spezifischen Rezeptoren im Körper, um deren Aktivität zu modulieren.

Enzyminhibition: Hemmung von Enzymen, die an wichtigen biologischen Stoffwechselwegen beteiligt sind.

Modulation der Signaltransduktion: Beeinflussung von Signaltransduktionswegen, um zelluläre Reaktionen zu verändern.

Wirkmechanismus

The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Potential mechanisms could include:

Binding to Receptors: Interaction with specific receptors in the body to modulate their activity.

Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.

Signal Transduction Modulation: Affecting signal transduction pathways to alter cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-on: kann mit anderen Verbindungen verglichen werden, die ähnliche funktionelle Gruppen aufweisen, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von 1-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-on liegt in seiner Kombination von funktionellen Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen eine einzigartige chemische Reaktivität und biologische Aktivität verleihen können.

Biologische Aktivität

The compound 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a complex organic molecule featuring a piperazine moiety, a tetrahydrothiophene structure, and an indole derivative. This unique structure suggests potential for diverse biological activities, making it a candidate for various pharmaceutical applications. The presence of functional groups such as the dioxo substitution and the piperazine ring enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3S, with a molecular weight of 361.5 g/mol. Its structural components include:

| Component | Description |

|---|---|

| Piperazine | A six-membered ring containing two nitrogen atoms, known for its pharmacological properties. |

| Tetrahydrothiophene | A sulfur-containing heterocycle that may contribute to the compound's biological activity. |

| Indole | A bicyclic structure that is prevalent in many biologically active compounds, often involved in neurotransmitter activity. |

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with piperazine and thiophene moieties have shown efficacy against bacterial strains.

- CNS Activity : The indole component may confer psychoactive properties, potentially influencing serotonin receptors.

- Anticancer Potential : Similar structures have been reported to inhibit tumor growth in various cell lines.

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to therapeutic effects. For example, the piperazine moiety can interact with neurotransmitter receptors, while the tetrahydrothiophene could influence metabolic pathways.

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperidine | Contains a piperidine ring; lacks thiophene | Antimicrobial |

| Tetrahydrothiophene derivatives | Similar thiophene structure; varied substituents | Anticancer |

| Piperazine-based compounds | Common piperazine scaffold; diverse substituents | CNS activity |

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Antimicrobial Studies

Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, studies involving tetrahydrothiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

CNS Activity Exploration

Investigations into the CNS effects of piperazine-containing compounds indicate potential for treating mood disorders. Binding assays reveal that such compounds can modulate serotonin and dopamine receptors, suggesting their utility in psychiatric applications.

Anticancer Efficacy

In vitro studies on related indole derivatives have reported inhibition of cancer cell proliferation through apoptosis induction. The unique combination of piperazine and indole structures may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Eigenschaften

Molekularformel |

C20H27N3O3S |

|---|---|

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-3-(4-methylindol-1-yl)propan-1-one |

InChI |

InChI=1S/C20H27N3O3S/c1-16-3-2-4-19-18(16)5-8-22(19)9-6-20(24)23-12-10-21(11-13-23)17-7-14-27(25,26)15-17/h2-5,8,17H,6-7,9-15H2,1H3 |

InChI-Schlüssel |

XRGRRAOPYRVPDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.